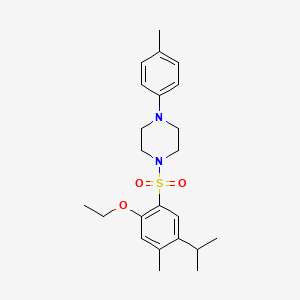

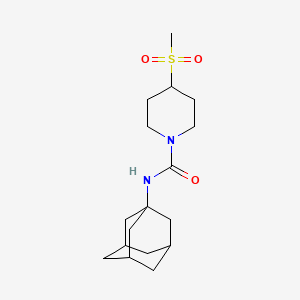

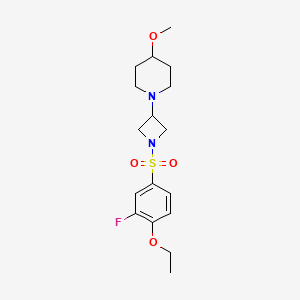

N-((1R,3s)-adamantan-1-yl)-4-(methylsulfonyl)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1R,3s)-adamantan-1-yl)-4-(methylsulfonyl)piperidine-1-carboxamide, also known as A-967079, is a selective antagonist of the transient receptor potential V1 (TRPV1) ion channel. This compound is a promising tool for the study of TRPV1 function and its role in various physiological and pathological processes.

Scientific Research Applications

Synthesis and Characterization in Materials Science

One study focused on the synthesis and characterization of new polyamide-imides containing pendent adamantyl groups. These polyamide-imides were prepared through polycondensation and demonstrated desirable solubility, high glass transition temperatures, and significant thermal stability, making them suitable for high-performance applications. The adamantyl-containing polyamide-imides showed potential for creating transparent, flexible, and tough films with high tensile strength and modulus, highlighting their applicability in materials science (Liaw & Liaw, 2001).

Antimicrobial and Anti-Proliferative Activities

Another area of research involves the synthesis of novel compounds with antimicrobial and anti-proliferative activities. For instance, derivatives of N-((1R,3s)-adamantan-1-yl)-4-(methylsulfonyl)piperidine-1-carboxamide have been synthesized and evaluated for their in vitro antimicrobial activity against a range of bacteria and the yeast-like fungus Candida albicans. Some compounds displayed marked broad-spectrum antibacterial activities and significant anti-proliferative activity against human tumor cell lines, suggesting their potential in antimicrobial and cancer research (Al-Mutairi et al., 2019).

Catalytic Applications in Chemical Synthesis

The compound and its related structures have also been investigated for their catalytic properties. Research has shown that derivatives can act as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This catalytic activity is crucial for synthesizing compounds with high yields and enantioselectivities, offering valuable tools for organic synthesis and pharmaceutical manufacturing (Wang et al., 2006).

Exploration in Neuroinflammation Imaging

Furthermore, adamantane derivatives have been explored for their potential in neuroinflammation imaging. Specifically, a derivative was identified as a PET radiotracer specific for CSF1R, a microglia-specific marker. This application demonstrates the compound's relevance in noninvasively imaging reactive microglia and their contribution to neuroinflammation in various neuropsychiatric disorders, aiding in the development of new therapeutics (Horti et al., 2019).

properties

IUPAC Name |

N-(1-adamantyl)-4-methylsulfonylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O3S/c1-23(21,22)15-2-4-19(5-3-15)16(20)18-17-9-12-6-13(10-17)8-14(7-12)11-17/h12-15H,2-11H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAOWGCHTRUIKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)NC23CC4CC(C2)CC(C4)C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1R,3s)-adamantan-1-yl)-4-(methylsulfonyl)piperidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isonicotinaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B2381799.png)

![(2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)amine hydrochloride](/img/structure/B2381802.png)

![3-[3-(Dimethylcarbamoyl)pyrazol-1-yl]butanoic acid](/img/structure/B2381804.png)

![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2381812.png)

![N'-(3-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2381813.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2381814.png)